Sulfone vs. Thioether Oxidation State: Melting Point Elevation of 142–146 °C Demonstrates Superior Crystallinity and Handling Reproducibility
The sulfone (S=O) oxidation state of 6-[(4-chlorophenyl)sulfonyl]-3-pyridinylamine elevates the experimental melting point to 199–201 °C, in contrast to the thioether analog 6-[(4-chlorophenyl)sulfanyl]-3-pyridin-3-amine (CAS 25935-62-0), which melts at 55–57 °C . This 142–146 °C differential reflects stronger intermolecular dipole–dipole interactions conferred by the sulfone group, providing a crystalline solid with superior ambient storage stability versus the low-melting or oily thioether [1].
| Evidence Dimension | Experimental melting point (capillary method or equivalent) |
|---|---|
| Target Compound Data | 199–201 °C (crystalline solid) |
| Comparator Or Baseline | 6-[(4-Chlorophenyl)sulfanyl]-3-pyridin-3-amine (CAS 25935-62-0): 55–57 °C (solid) or described as an oil in some vendor records |
| Quantified Difference | Δm.p. = +142 to +146 °C; physical state at ambient temperature: robust crystalline solid vs. low-melting solid/oil |
| Conditions | Vendor-reported experimental melting point data; atmospheric pressure. |
Why This Matters
High melting point (>150 °C) enables gravimetric dispensing with minimal hygroscopicity error, reduces stickiness on automated weighing platforms, and simplifies long-term ambient storage logistics—directly lowering procurement risk for screening libraries and scale-up campaigns.
- [1] ChemBase. CAS 25935-62-0: 6-[(4-chlorophenyl)sulfanyl]pyridin-3-amine, Melting Point: Oil. View Source
